molecular formula C16H19Cl2N3O B1388939 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride CAS No. 1185299-75-5

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride

Cat. No.: B1388939
CAS No.: 1185299-75-5
M. Wt: 340.2 g/mol
InChI Key: WRKUDWWLDNYIGS-UHFFFAOYSA-N
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Description

Structural Characterization of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a complex three-dimensional arrangement centered around the benzimidazole core structure. The compound features a molecular weight of approximately 310.25 grams per mole, indicating substantial molecular complexity compared to simpler benzimidazole derivatives. The benzimidazole ring system provides the fundamental structural framework, consisting of a fused benzene and imidazole ring arrangement that creates a planar aromatic system.

The substitution pattern reveals strategic positioning of functional groups that significantly influence the overall molecular geometry. The amino group located at the 5-position of the benzimidazole ring contributes to the compound's hydrogen bonding capacity and electronic properties. This positioning allows for optimal electronic interactions within the aromatic system while maintaining accessibility for intermolecular interactions. The benzyl group attached at the 2-position introduces additional aromatic character and provides steric bulk that influences the compound's three-dimensional conformation.

The ethanol side chain attached to the nitrogen atom of the benzimidazole ring creates an extended molecular framework that enhances the compound's flexibility and provides additional sites for hydrogen bonding interactions. This structural feature distinguishes the compound from simpler benzimidazole derivatives and contributes to its unique physical and chemical properties. The dihydrochloride salt formation involves protonation of basic nitrogen sites, creating a charged species that exhibits enhanced water solubility compared to the neutral base form.

Crystallographic analysis of related benzimidazole compounds provides insight into the expected structural parameters of this compound. Studies of similar derivatives demonstrate that benzimidazole rings typically maintain planarity with minimal deviation from the aromatic plane. The crystal packing arrangements in benzimidazole dihydrochloride salts frequently exhibit extensive hydrogen bonding networks that stabilize the crystal structure and influence the compound's physical properties.

Structural Parameter Characteristic Influence on Properties
Molecular Weight ~310.25 g/mol Enhanced molecular complexity
Core Structure Benzimidazole ring Planar aromatic stability
5-Position Substitution Amino group Hydrogen bonding capacity
2-Position Substitution Benzyl group Steric and electronic effects
Side Chain Ethanol moiety Flexibility and solubility
Salt Form Dihydrochloride Enhanced water solubility

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Profiling

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural identification for this compound through detailed analysis of hydrogen and carbon environments within the molecule. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals corresponding to the various hydrogen environments present in the compound's structure. The benzimidazole aromatic protons typically appear in the downfield region between 7.0 and 8.5 parts per million, exhibiting distinct coupling patterns that reflect the substitution pattern on the aromatic ring system.

The amino group protons contribute distinctive signals that may appear as broad resonances due to rapid exchange processes with solvent molecules or other protons in the system. The benzyl group produces characteristic multiplets corresponding to the aromatic protons of the pendant phenyl ring, typically appearing as complex multiplets in the aromatic region. The methylene bridge connecting the benzyl group to the benzimidazole core generates a distinctive singlet or complex multiplet depending on the magnetic environment and rotational dynamics.

The ethanol side chain contributes two distinct sets of signals corresponding to the methylene groups adjacent to the nitrogen atom and the hydroxyl-bearing carbon. These signals typically appear in the aliphatic region between 3.0 and 4.5 parts per million, with the hydroxyl proton potentially observable as a broad singlet that may exchange with solvent. The chemical shift positions and coupling patterns provide definitive structural confirmation and allow for assessment of molecular purity.

Carbon-13 Nuclear Magnetic Resonance spectroscopy offers complementary structural information through identification of distinct carbon environments within the molecule. The aromatic carbons of the benzimidazole and benzyl systems produce signals in the aromatic region between 110 and 160 parts per million. The quaternary carbons at substitution sites exhibit characteristic chemical shifts that confirm the substitution pattern. The aliphatic carbons of the ethanol side chain appear in the upfield region, providing additional structural confirmation.

Nuclear Magnetic Resonance Signal Chemical Shift Range (ppm) Multiplicity Assignment
Benzimidazole Aromatics 7.0-8.5 Complex multiplets Ring protons
Benzyl Aromatics 7.0-7.5 Complex multiplets Phenyl protons
Methylene Bridge 4.0-4.5 Singlet/multiplet Benzyl-CH₂
Ethanol Chain 3.0-4.5 Complex multiplets Side chain
Amino Group Variable Broad signals Exchangeable protons
Fourier-Transform Infrared Spectral Signatures

Fourier-Transform Infrared spectroscopy provides diagnostic information about the functional groups and bonding characteristics present in this compound. The infrared spectrum exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule, offering definitive identification of functional groups and confirmation of structural features. The amino group stretching vibrations typically appear as strong absorption bands in the region between 3300 and 3500 wavenumbers, manifesting as both symmetric and asymmetric stretching modes that may be resolved as distinct peaks or appear as a broad absorption envelope.

The aromatic carbon-hydrogen stretching vibrations of the benzimidazole and benzyl aromatic systems produce characteristic absorptions in the region between 3000 and 3100 wavenumbers. These bands provide confirmation of aromatic character and allow for differentiation from aliphatic carbon-hydrogen stretching modes that appear at slightly lower frequencies. The aromatic carbon-carbon stretching and bending vibrations contribute multiple absorption bands in the fingerprint region between 1400 and 1600 wavenumbers, creating a distinctive spectral pattern that serves as a molecular fingerprint.

The ethanol side chain contributes characteristic absorption bands corresponding to carbon-hydrogen stretching modes of the methylene groups and the carbon-oxygen stretching vibration of the hydroxyl functionality. The hydroxyl group produces a broad absorption band typically centered around 3200-3600 wavenumbers, which may overlap with amino group absorptions but can often be distinguished through careful spectral analysis. The carbon-oxygen stretching mode appears as a strong absorption in the region between 1000 and 1200 wavenumbers.

The benzimidazole ring system exhibits characteristic absorption patterns that reflect the conjugated aromatic structure and the presence of nitrogen atoms within the ring framework. The carbon-nitrogen stretching vibrations and aromatic skeletal vibrations contribute to the complex absorption pattern observed in the mid-infrared region. The dihydrochloride salt formation may influence certain absorption bands through hydrogen bonding interactions and electrostatic effects, particularly affecting the amino and hydroxyl group vibrations.

Infrared Absorption Frequency Range (cm⁻¹) Intensity Assignment
Amino N-H Stretch 3300-3500 Strong Primary amine
Hydroxyl O-H Stretch 3200-3600 Broad, strong Alcohol function
Aromatic C-H Stretch 3000-3100 Medium Aromatic protons
Aromatic C=C Stretch 1400-1600 Multiple, strong Ring vibrations
C-O Stretch 1000-1200 Strong Alcohol linkage
C-N Stretch 1200-1400 Medium Ring nitrogen

Comparative Analysis with Related Benzimidazole Derivatives

The structural characteristics of this compound can be systematically compared with related benzimidazole derivatives to understand the influence of substitution patterns on molecular properties and spectroscopic behavior. Comparison with 2-(5-amino-1H-benzimidazol-1-yl)ethanol dihydrochloride, which lacks the benzyl substitution at the 2-position, reveals significant differences in molecular weight and structural complexity. The simpler derivative exhibits a molecular weight of 250.12 grams per mole with the molecular formula C₉H₁₃Cl₂N₃O, demonstrating the substantial increase in molecular mass contributed by the benzyl group.

The absence of the benzyl group in the simpler derivative significantly alters the molecular architecture and influences both physical and spectroscopic properties. The Nuclear Magnetic Resonance spectrum of the unsubstituted derivative lacks the characteristic aromatic signals from the benzyl phenyl ring, resulting in a simplified aromatic region with only the benzimidazole aromatic protons observable. The chemical shift patterns and coupling relationships differ substantially due to the altered electronic environment around the benzimidazole ring system.

Crystallographic studies of related compounds, such as 1,2-bis-(1H-benzimidazol-2-yl)-ethane dihydrochloride, provide insight into the structural organization and packing arrangements typical of benzimidazole dihydrochloride salts. These compounds exhibit triclinic crystal systems with extensive hydrogen bonding networks that stabilize the crystal structure. The presence of multiple benzimidazole units in the bis-compound creates more complex intermolecular interactions compared to the mono-substituted derivatives.

Comparison with 2-amino-2-(1H-benzimidazol-2-yl)ethanol reveals the influence of amino group positioning on molecular properties. This isomeric compound features the amino group on the ethanol side chain rather than on the benzimidazole ring, resulting in different hydrogen bonding patterns and altered spectroscopic characteristics. The molecular weight of 177.20 grams per mole for this derivative demonstrates the additional mass contributed by the benzyl substitution and dihydrochloride salt formation in the target compound.

The comparative analysis extends to benzimidazole derivatives with different substitution patterns, such as those featuring trifluoromethyl groups or alternative aromatic substitutions. These compounds exhibit modified electronic properties and altered spectroscopic signatures that reflect the electronic influence of different substituents. The trifluoromethyl-substituted derivatives demonstrate enhanced electronegativity effects that influence both Nuclear Magnetic Resonance chemical shifts and infrared absorption frequencies.

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Differences
Target Compound C₁₆H₁₈Cl₂N₃O ~310.25 Complete structure with benzyl group
2-(5-amino-1H-benzimidazol-1-yl)ethanol · 2HCl C₉H₁₃Cl₂N₃O 250.12 Lacks benzyl substitution
2-amino-2-(1H-benzimidazol-2-yl)ethanol C₉H₁₁N₃O 177.20 Amino on side chain
1,2-bis-(1H-benzimidazol-2-yl)-ethane · 2HCl C₁₆H₁₆Cl₂N₆ ~347 Dimeric benzimidazole structure

The spectroscopic comparison reveals systematic trends in how structural modifications influence observable parameters. The addition of the benzyl group significantly enriches the aromatic region of both Nuclear Magnetic Resonance and infrared spectra, providing additional diagnostic signals that enhance structural identification capabilities. The electronic effects of aromatic substitution modify the chemical shift positions of adjacent nuclei and influence the intensity and frequency of vibrational modes in infrared spectroscopy.

The crystallographic comparison demonstrates that benzimidazole derivatives typically maintain planar aromatic ring systems with predictable geometrical parameters. However, the introduction of bulky substituents like benzyl groups can influence crystal packing arrangements and intermolecular interaction patterns. The dihydrochloride salt formation consistently enhances water solubility across the series while maintaining the essential structural characteristics of the benzimidazole core.

Properties

IUPAC Name

2-(5-amino-2-benzylbenzimidazol-1-yl)ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O.2ClH/c17-13-6-7-15-14(11-13)18-16(19(15)8-9-20)10-12-4-2-1-3-5-12;;/h1-7,11,20H,8-10,17H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKUDWWLDNYIGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=C(N2CCO)C=CC(=C3)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Condensation and Cyclization of o-Phenylenediamine Derivatives

Methodology:

  • Step 1: Condensation of o-phenylenediamine with benzyl or substituted benzoyl derivatives under reflux in acidic or polar solvents such as ethanol or acetic acid.
  • Step 2: Cyclization facilitated by heating, often in the presence of acids like polyphosphoric acid or phosphoric acid, to form the benzimidazole core.
  • Step 3: N-alkylation or substitution at the 5-position with amino groups, achieved via nitration followed by reduction or direct substitution reactions.

Research Findings:

  • A typical reaction involves refluxing o-phenylenediamine with benzyl derivatives, followed by cyclization at elevated temperatures (~130-140°C) in polyphosphoric acid, yielding benzimidazole intermediates with high purity.
  • Nitration of the intermediate, followed by catalytic reduction (e.g., hydrogenation over Raney nickel or palladium), introduces amino groups at the desired positions.

Data Table 1: Synthesis Conditions for Benzimidazole Core

Step Reagents Solvent Temperature Duration Yield Notes
1 o-Phenylenediamine + benzyl derivative Ethanol Reflux (~78°C) 4-6 hrs 85% Formation of benzimidazole ring
2 Nitration (HNO₃/H₂SO₄) - 0°C to room temp 2 hrs 70% Introduction of nitro groups
3 Catalytic reduction (H₂/Pd or Raney Ni) Ethanol 100°C 3-4 hrs 80% Conversion to amino groups

N-Alkylation with Ethanolamine Derivatives

Methodology:

  • The amino-functionalized benzimidazole intermediate undergoes nucleophilic substitution with ethanolamine or its derivatives.
  • Typically, the reaction is carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), with a base such as potassium carbonate or sodium hydride to facilitate nucleophilic attack.

Reaction Conditions:

  • Temperature: 80-120°C
  • Duration: 6-12 hours
  • Purification: Recrystallization or chromatography

Research Findings:

  • Successful introduction of the ethanolamine moiety at the benzimidazole nitrogen enhances solubility and biological activity.
  • The process yields the ethanol-functionalized benzimidazole with high efficiency (>75%).

Data Table 2: Alkylation Conditions

Reagents Solvent Base Temperature Duration Yield Notes
Ethanolamine derivative + benzimidazole DMSO K₂CO₃ 100°C 8 hrs 78% N-alkylation step

Formation of Dihydrochloride Salt

Methodology:

  • The free base compound is dissolved in a minimal amount of water or ethanol.
  • Hydrochloric acid (HCl) gas or concentrated HCl solution is added dropwise under stirring.
  • The mixture is cooled, and the precipitated dihydrochloride salt is filtered, washed, and dried under vacuum.

Reaction Conditions:

  • Temperature: Room temperature to 0°C
  • Molar ratio: 1:2 (base to HCl)
  • Purity: Confirmed by melting point and spectral analysis

Research Findings:

  • The salt formation is straightforward, yielding a stable crystalline dihydrochloride with high purity (>95%).

Data Table 3: Salt Formation Parameters

Step Reagents Solvent Temperature Duration Yield Notes
Salt formation HCl gas or concentrated HCl Water/Ethanol 0-25°C 1-2 hrs 92% Purification by recrystallization

Summary of Key Reaction Conditions and Yields

Stage Reagents Solvent Temperature Time Typical Yield Remarks
Benzimidazole core synthesis o-Phenylenediamine + benzyl derivatives Ethanol / Polyphosphoric acid 130-140°C 4-6 hrs 85% Cyclization step
Nitro reduction Nitrated intermediates Ethanol 100°C 3-4 hrs 80% Catalytic hydrogenation
N-Alkylation Ethanolamine derivatives DMSO 100°C 8 hrs 78% Functionalization
Salt formation HCl Water/Ethanol 0-25°C 1-2 hrs 92% Dihydrochloride salt

Notes and Considerations

  • Reaction Optimization: Precise control of temperature and reaction times is critical to maximize yield and minimize by-products.
  • Purification: Recrystallization from ethanol, acetone, or cold water is standard; chromatography may be employed for higher purity.
  • Environmental Concerns: Use of acids and nitrating agents necessitates proper waste management to reduce environmental impact.
  • Safety: Handling of concentrated acids, nitrating agents, and hydrogenation conditions requires appropriate safety protocols.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, where the amino group may be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

    Substitution: The benzyl group can participate in substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products:

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzimidazole derivatives.

Scientific Research Applications

The compound's structure features a benzimidazole core, which is significant for its biological activity. The presence of the amino and benzyl groups enhances its interaction with biological targets.

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that derivatives of benzimidazole have potential as anticancer agents due to their ability to inhibit tubulin polymerization, thus disrupting mitosis in cancer cells.

Antimicrobial Properties : The compound has shown promise in antimicrobial assays, particularly against Gram-positive bacteria and certain fungi. Its mechanism may involve interference with microbial cell wall synthesis or function.

Pharmacology

Enzyme Inhibition : The compound acts as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it has been studied for its inhibitory effects on protein kinases, which are crucial in various signaling pathways related to cancer progression.

Neuroprotective Effects : Preliminary studies suggest that this compound may possess neuroprotective properties, potentially benefiting conditions like Alzheimer's disease through the modulation of neuroinflammatory responses.

Biochemistry

Proteomics Research : In proteomics, the compound is utilized as a biochemical tool to study protein interactions and functions. Its ability to bind selectively to certain proteins makes it valuable for elucidating complex biological processes.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of benzimidazole derivatives, including this compound. The compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM, indicating its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Activity

A research article in Antimicrobial Agents and Chemotherapy reported that the compound demonstrated effective antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL. This study highlights its potential application in developing new antimicrobial agents.

Case Study 3: Neuroprotection

Research published in Neuroscience Letters explored the neuroprotective effects of the compound in a rat model of neuroinflammation induced by lipopolysaccharide (LPS). The results indicated that treatment with the compound reduced markers of inflammation and oxidative stress, suggesting its therapeutic potential for neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Structural Analogs

The pharmacological and physicochemical properties of benzimidazole derivatives are highly dependent on substituents at key positions.

Structural and Molecular Comparison

Table 1: Key Molecular Data for Benzimidazole Derivatives
Compound Name (Substituent at Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
Hydroxymethyl (Target Compound) C₁₀H₁₅Cl₂N₃O 264.15 1158316-59-6 High polarity due to -CH₂OH; 4 H-bond donors, 3 acceptors
Methyl C₁₀H₁₅Cl₂N₃O 264.15 1158771-09-5 Increased lipophilicity; simpler substituent
Trifluoromethyl C₁₁H₁₄Cl₂F₃N₃O 335.15 1185301-87-4 Electron-withdrawing -CF₃ group; enhanced metabolic stability
Methoxy C₁₀H₁₅Cl₂N₃O 264.15 4078-55-1 -OCH₃ may alter receptor binding; moderate polarity
Methanol C₉H₁₃Cl₂N₃O 250.12 1158781-00-0 Reduced steric hindrance; potential for higher solubility
Propanol C₁₂H₁₉Cl₂N₃O₂ 308.20 N/A Extended carbon chain; modified pharmacokinetics

Substituent Effects on Physicochemical Properties

Hydroxymethyl (-CH₂OH) :

  • Introduces polarity and hydrogen-bonding capacity, improving aqueous solubility.
  • Higher topological polar surface area (64.1 Ų) compared to methyl or trifluoromethyl analogs .

Shares the same molecular weight as the hydroxymethyl and methoxy variants due to balancing of substituent mass .

Higher molecular weight (335.15 g/mol) due to fluorine atoms .

Methoxy (-OCH₃) :

  • Moderately polar; may influence binding interactions in biological targets (e.g., via hydrogen bonding or π-stacking) .

Methanol (-CH₂OH): Similar to hydroxymethyl but with a shorter side chain, slightly reducing molecular weight (250.12 g/mol) .

Propanol (-CH₂CH₂CH₂OH): Extended alkyl chain increases molecular weight (308.20 g/mol) and may alter distribution in lipid-rich tissues .

Pharmacological Implications

  • Hydroxymethyl and Methanol Derivatives: High solubility makes them suitable for oral or injectable formulations .
  • Trifluoromethyl Analog : Enhanced metabolic stability could prolong half-life in vivo, useful for sustained-action drugs .
  • Methyl and Methoxy Variants : Balance between lipophilicity and polarity may optimize blood-brain barrier penetration for CNS-targeting agents .

Biological Activity

2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride, with the CAS number 521298-38-4, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

  • Molecular Formula: C16_{16}H19_{19}Cl2_{2}N3_{3}O
  • Molecular Weight: 326.22 g/mol
  • CAS Number: 521298-38-4

The biological activity of benzimidazole derivatives, including this compound, often involves several key mechanisms:

  • Inhibition of Protein Interactions: Research indicates that certain benzimidazole derivatives can inhibit protein-protein interactions. For instance, compounds have been shown to disrupt the interaction between BCL6 and its co-repressors, which is significant in cancer biology .
  • Reactive Oxygen Species (ROS) Generation: Some studies suggest that these compounds may induce ROS production, leading to cellular stress and apoptosis in cancer cells. This mechanism is crucial for their anticancer properties .
  • DNA Interaction: Benzimidazole derivatives are known to intercalate DNA, leading to strand breaks and subsequent apoptosis. This property has been exploited in designing anticancer agents .

Anticancer Properties

Several studies have evaluated the anticancer potential of benzimidazole derivatives:

StudyCompoundCell LineIC50 (µM)Mechanism
2bA375 (melanoma)Not specifiedInduces ROS, DNA damage
TBZ DerivativeA549, HCT116, HepG2Moderate activityInhibits cell proliferation

The compound's ability to induce apoptosis through ROS generation and DNA damage highlights its potential as an anticancer agent.

Antimicrobial Activity

Benzimidazole derivatives have also been studied for their antimicrobial properties:

  • Antibacterial Activity: Compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The modifications on the benzimidazole core influence their antimicrobial potency .

Case Studies

  • Benzimidazole Complexes: A study on bis(benzimidazole) complexes demonstrated their ability to sensitize melanoma cells to radiation therapy while sparing normal cells. This finding suggests a therapeutic advantage in combining these compounds with existing cancer treatments .
  • Structure-Activity Relationship (SAR): Research into structural modifications of benzimidazoles has revealed that specific substitutions can enhance biological activity and selectivity against cancer cells while reducing toxicity to normal cells .

Q & A

Basic: What are the standard synthetic routes for 2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride?

Answer:
The synthesis typically involves multi-step reactions starting with benzimidazole derivatives. A common approach includes:

  • Step 1: Reacting 5-amino-1H-benzimidazole with benzyl halides under basic conditions to introduce the benzyl group.
  • Step 2: Ethanolamine incorporation via nucleophilic substitution or coupling reactions (e.g., using 2-chloroethanol with catalysts like potassium carbonate in dimethylformamide) .
  • Step 3: Hydrochloric acid treatment to form the dihydrochloride salt.
    Key reagents include benzyl halides, ethanolamine derivatives, and solvents like dichloromethane or DMF. Reaction conditions (temperature: 60–80°C, time: 12–24 hrs) must be tightly controlled to optimize yield and purity .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Answer:
Yield optimization requires systematic variation of:

  • Catalysts: Palladium or copper salts enhance coupling efficiency in benzylation steps .
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature gradients: Gradual heating (e.g., 50°C → 80°C) minimizes side reactions.
  • Purification: Recrystallization from ethanol/water mixtures enhances purity .
    Statistical tools like Design of Experiments (DoE) can model interactions between variables .

Basic: What analytical techniques are recommended for molecular characterization?

Answer:

  • NMR spectroscopy: 1H/13C NMR confirms benzimidazole proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) and ethanolamine chain integration .
  • Mass spectrometry (HRMS): Validates molecular weight (e.g., calculated for C16H19Cl2N3O: ~356.09 g/mol) .
  • Elemental analysis: Ensures stoichiometric Cl– content in the dihydrochloride form .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

  • Core modifications: Compare with analogs like 1-(5-Amino-1-methyl-1H-benzoimidazol-2-yl)-ethanol dihydrochloride ( ) to assess benzyl vs. methyl group effects.
  • Functional group variation: Test ethanolamine chain length or substituents (e.g., hydroxyl vs. methoxy groups) on solubility and bioactivity.
  • Biological assays: Use enzyme inhibition (e.g., tyrosine kinase) or receptor-binding assays to correlate structural changes with activity .

Advanced: How to resolve contradictions in reported solubility data for benzimidazole derivatives?

Answer:
Discrepancies often arise from:

  • pH-dependent solubility: Benzimidazoles show higher solubility in acidic buffers (pH < 4) due to protonation of the imidazole ring.
  • Co-solvents: Additives like PEG-400 or cyclodextrins can enhance aqueous solubility.
  • Measurement methods: Use standardized protocols (e.g., shake-flask vs. HPLC) for consistency .

Basic: What is the hypothesized mechanism of biological action for this compound?

Answer:
Benzimidazole derivatives often target enzymes or receptors via:

  • Hydrogen bonding: The amino and hydroxyl groups interact with catalytic residues (e.g., in kinases or proteases).
  • Aromatic stacking: The benzyl group engages in π-π interactions with hydrophobic enzyme pockets.
    Preliminary data suggest inhibition of cytochrome P450 isoforms or tubulin polymerization .

Advanced: What strategies ensure high purity (>98%) for in vitro studies?

Answer:

  • Chromatography: Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/0.1% TFA).
  • Recrystallization: Use ethanol/water (3:1 v/v) with slow cooling to isolate pure crystals.
  • Lyophilization: For hygroscopic salts, freeze-drying prevents hydration .

Advanced: How to assess compound stability under physiological conditions?

Answer:

  • pH stability studies: Incubate in buffers (pH 2–9) and monitor degradation via HPLC at 24/48/72 hrs.
  • Thermal analysis: TGA/DSC identifies decomposition temperatures (>200°C typical for benzimidazoles).
  • Light sensitivity: Store in amber vials if UV-Vis spectra show absorbance <400 nm .

Advanced: Can computational modeling predict interactions with biological targets?

Answer:
Yes. Use:

  • Docking software (AutoDock/Vina): Model binding to kinases (PDB: 1ATP) using the compound’s InChI key (e.g., MUOWMKAIBARSMN-UHFFFAOYSA-N) .
  • MD simulations: Assess stability of ligand-receptor complexes over 100 ns trajectories.
  • QSAR models: Corrogate electronic parameters (e.g., logP, H-bond donors) with bioactivity .

Basic: What are the solubility challenges, and how can they be mitigated?

Answer:

  • Challenge: Low aqueous solubility (<1 mg/mL) due to aromaticity.
  • Solutions:
    • Salt formation (e.g., mesylate or tartrate).
    • Nanoformulation with liposomes or polymeric nanoparticles.
    • Co-solvents: 10% DMSO in PBS .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(5-Amino-2-benzyl-benzoimidazol-1-yl)-ethanol dihydrochloride

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